Cas no 883646-47-7 (1-(4-fluorophenyl)-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

1-(4-fluorophenyl)-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-fluorophenyl)-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 1-(4-fluorophenyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- AKOS016166407
- F3243-0146
- VU0493083-1
- 883646-47-7
- AKOS001512494
- 1-(4-fluorophenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
- 1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
-
- インチ: 1S/C25H22FN3O/c1-17-5-4-6-18(13-17)15-29-23-8-3-2-7-22(23)27-25(29)19-14-24(30)28(16-19)21-11-9-20(26)10-12-21/h2-13,19H,14-16H2,1H3
- InChIKey: QWTLVSQMASEJMX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)N1C(CC(C2=NC3C=CC=CC=3N2CC2C=CC=C(C)C=2)C1)=O
計算された属性
- せいみつぶんしりょう: 399.17469050g/mol
- どういたいしつりょう: 399.17469050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 607
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 38.1Ų
1-(4-fluorophenyl)-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3243-0146-20μmol |
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
883646-47-7 | 20μmol |
$79.0 | 2023-09-05 | ||
Life Chemicals | F3243-0146-4mg |
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
883646-47-7 | 4mg |
$66.0 | 2023-09-05 | ||
Life Chemicals | F3243-0146-15mg |
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
883646-47-7 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F3243-0146-75mg |
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
883646-47-7 | 75mg |
$208.0 | 2023-09-05 | ||
Life Chemicals | F3243-0146-5μmol |
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
883646-47-7 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F3243-0146-10mg |
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
883646-47-7 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F3243-0146-2μmol |
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
883646-47-7 | 2μmol |
$57.0 | 2023-09-05 | ||
Life Chemicals | F3243-0146-2mg |
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
883646-47-7 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F3243-0146-20mg |
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
883646-47-7 | 20mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F3243-0146-5mg |
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
883646-47-7 | 5mg |
$69.0 | 2023-09-05 |
1-(4-fluorophenyl)-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 関連文献
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
1-(4-fluorophenyl)-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-oneに関する追加情報
Introduction to Compound with CAS No. 883646-47-7 and Its Applications in Chemical Biology
The compound with the CAS number 883646-47-7 is a highly intriguing molecule in the field of chemical biology, characterized by its complex structural framework and potential biological activities. This compound, formally known as 1-(4-fluorophenyl)-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, has garnered significant attention due to its unique pharmacophoric features and promising applications in medicinal chemistry and drug discovery.
At the core of this compound's structure lies a pyrrolidinone core, which is a common motif in bioactive molecules. The presence of a benzodiazolyl moiety further enhances its potential as a pharmacological agent. Specifically, the 1-(4-fluorophenyl) substituent introduces a fluorine atom into the aromatic ring, which is known to modulate the electronic properties and binding affinity of the molecule. This fluorine atom can significantly influence the compound's interactions with biological targets, making it a valuable feature for drug design.
The 4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl} portion of the molecule adds another layer of complexity. The 3-methylphenyl group provides a hydrophobic anchor that can interact favorably with lipid environments in biological membranes, while the benzodiazolyl ring contributes to the overall stability and binding characteristics of the molecule. These structural elements together create a versatile scaffold that can be further modified to explore new therapeutic avenues.
In recent years, there has been a growing interest in developing small molecules that can modulate neural activity. The compound with CAS No. 883646-47-7 has shown promise in this area due to its ability to interact with various neurotransmitter receptors and ion channels. For instance, studies have indicated that this molecule may have effects on GABAergic systems, which are crucial for regulating neuronal excitability and anxiety-related behaviors. These findings make it an attractive candidate for further investigation in the treatment of neurological disorders.
Another area where this compound has shown significant potential is in the field of cancer research. The unique structural features of 1-(4-fluorophenyl)-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one allow it to interact with multiple targets involved in cancer cell proliferation and survival. Preliminary studies have suggested that it may inhibit kinases and other enzymes that are overexpressed in tumor cells, thereby disrupting critical signaling pathways that drive cancer growth. Additionally, its ability to induce apoptosis in cancer cells without affecting normal cells makes it a promising candidate for development as an anticancer therapeutic.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The fluorinated aromatic ring is typically introduced via electrophilic aromatic substitution or cross-coupling reactions, while the benzodiazolyl moiety is often formed through cyclization reactions involving appropriate precursors. The final step involves linking these fragments together through nucleophilic substitution or other coupling strategies to form the complete structure. Advanced synthetic techniques such as flow chemistry and automated synthesis have been employed to streamline these processes and improve scalability.
The pharmacological evaluation of this compound has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its binding affinity to various biological targets using techniques such as radioligand binding assays and surface plasmon resonance. These studies have provided valuable insights into its mechanism of action and potential side effects. In vivo studies have further validated its efficacy by demonstrating its ability to produce desired biological effects in animal models of disease.
The development of new drugs is often hampered by issues related to bioavailability and pharmacokinetics. To address these challenges, researchers have explored various strategies to improve the properties of this compound. One approach involves modifications to enhance solubility and permeability, such as replacing hydrophobic groups with more polar substituents or using prodrugs that release active compounds in vivo. Another strategy focuses on optimizing metabolic stability by selecting substituents that are less susceptible to enzymatic degradation.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications and improving its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical trials and ultimately bringing new treatments to patients who need them most. As our understanding of biological systems continues to evolve, compounds like 1-(4-fluorophenyl)-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one will play an increasingly important role in addressing complex diseases.
883646-47-7 (1-(4-fluorophenyl)-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one) 関連製品
- 1609404-28-5({[4-(phenoxymethyl)-2-thienyl]methyl}amine hydrochloride)
- 2228660-89-5(2-(chloromethyl)prop-2-en-1-ylcyclopentane)
- 2413884-95-2({2-azabicyclo2.2.1heptan-1-yl}methanol hydrochloride)
- 850905-37-2(2-benzyl-5-2-(4-methylpiperidin-1-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1206990-41-1(N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide)
- 1692844-60-2(INDEX NAME NOT YET ASSIGNED)
- 300827-87-6(Desvenlafaxine Hydrochloride)
- 2225169-72-0(2-Methyl-4-(imidazol-1-yl)phenylboronic acid)
- 2006366-30-7(Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate))
- 2567502-37-6(7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid)




